molecular formula C19H24N2O7S B585857 rac Formoterol O-Sulfate CAS No. 250336-08-4

rac Formoterol O-Sulfate

Cat. No.: B585857
CAS No.: 250336-08-4
M. Wt: 424.468
InChI Key: SYCKLDLMANMYDY-ACJLOTCBSA-N
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Description

rac Formoterol O-Sulfate: is a chemical compound with the molecular formula C19H24N2O7S and a molecular weight of 424.47 g/mol . It is a sulfate ester derivative of formoterol, a long-acting beta-2 adrenergic receptor agonist commonly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound is primarily used for research purposes, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Formoterol O-Sulfate involves the sulfation of formoterol. The process typically includes the reaction of formoterol with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is carried out in an appropriate solvent like dichloromethane or acetonitrile at low temperatures to ensure the stability of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfation reactions under optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: rac Formoterol O-Sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac Formoterol O-Sulfate is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

rac Formoterol O-Sulfate exerts its effects by acting as a beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors located in the smooth muscle of the airways, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and bronchodilation, which helps alleviate symptoms of asthma and COPD .

Comparison with Similar Compounds

Uniqueness: rac Formoterol O-Sulfate is unique due to its sulfate ester group, which can influence its pharmacokinetic properties and metabolic stability. This makes it a valuable compound for research into the metabolic pathways and biological effects of formoterol derivatives .

Properties

IUPAC Name

[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O7S/c1-13(9-14-3-6-16(27-2)7-4-14)20-11-18(23)15-5-8-19(28-29(24,25)26)17(10-15)21-12-22/h3-8,10,12-13,18,20,23H,9,11H2,1-2H3,(H,21,22)(H,24,25,26)/t13-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCKLDLMANMYDY-ACJLOTCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OS(=O)(=O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OS(=O)(=O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747825
Record name 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250336-08-4
Record name 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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